molecular formula C13H20N2 B2613139 (R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine CAS No. 1568051-81-9

(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine

Cat. No.: B2613139
CAS No.: 1568051-81-9
M. Wt: 204.317
InChI Key: AWVFWDVKAYHZNO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine is a chiral compound with a unique structure that includes a benzoazepine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine typically involves the formation of the benzoazepine ring followed by the introduction of the amine group. One common synthetic route includes the cyclization of an appropriate precursor to form the benzoazepine ring, followed by reductive amination to introduce the amine group. Reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

®-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one: A structurally related compound with a similar benzoazepine ring system.

    10,11-Dihydro-5H-dibenz[b,f]azepine: Another compound with a dibenzazepine structure, studied for its biological activities.

Uniqueness

®-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of the amine group, which can significantly influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(R)-1-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine, with the CAS number 1568051-81-9, is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C13H20N2C_{13}H_{20}N_{2} with a molecular weight of 204.31 g/mol. It features a benzoazepine ring system, which is significant in its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₀N₂
Molecular Weight204.31 g/mol
CAS Number1568051-81-9

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with the GABAergic system. This compound may exhibit anxiolytic and antidepressant properties by modulating neurotransmitter release and receptor activity.

Interaction with GABA Receptors

Research indicates that compounds within the benzoazepine class often interact with GABA receptors, enhancing inhibitory neurotransmission. The specific binding affinity and efficacy of this compound at these receptors require further investigation through radioligand binding assays and in vivo studies.

Structure-Activity Relationship (SAR)

Recent studies on related benzodiazepine derivatives have provided insights into the SAR of compounds similar to this compound. Modifications at specific positions on the benzoazepine ring can significantly influence biological activity:

  • Substituted Aromatic Rings : The introduction of various substituents on the aromatic rings has been shown to enhance receptor binding affinity.
  • Chirality : The enantiomeric forms of these compounds exhibit different biological activities; for example, the S-enantiomer often shows greater efficacy at cerebral benzodiazepine receptors compared to the R-enantiomer .

Antidepressant Activity

A study involving related benzodiazepines demonstrated that certain derivatives exhibited significant antidepressant-like effects in animal models. For instance, (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-benzodiazepine showed comparable effects to established antidepressants like amitriptyline in mouse models .

Anxiolytic Effects

In vivo tests have suggested that compounds with similar structures may reduce anxiety-like behaviors in rodents. The mechanism appears to involve modulation of serotonin and norepinephrine uptake in synaptosomes from rat brains, indicating potential for therapeutic applications in anxiety disorders .

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future studies include:

  • In Vitro and In Vivo Studies : Comprehensive testing on various cell lines and animal models to assess efficacy and safety.
  • Binding Affinity Studies : Detailed investigations into its binding profiles across different receptor types.

Properties

IUPAC Name

(2R)-1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(14)9-15-8-4-7-12-5-2-3-6-13(12)10-15/h2-3,5-6,11H,4,7-10,14H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVFWDVKAYHZNO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCCC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.